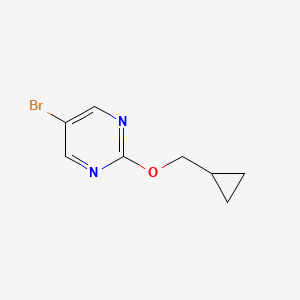

![molecular formula C18H14N2O2 B2530103 6-环丙基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮 CAS No. 924093-43-6](/img/structure/B2530103.png)

6-环丙基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a chemical compound that has been the subject of various studies due to its potential physiological and biological activities . It is an important core structure in drug design and synthetic chemistry .

Synthesis Analysis

The synthesis of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives has been achieved through a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux . This method has the advantages of high yield of the desired products, reusability of the catalyst, and effortless workup step without using chromatography .Molecular Structure Analysis

The molecular structure of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is complex, with several key structural units. The compound contains isoindolinone and quinazolinone moieties, which are important core structures in many natural products as well as important pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives are complex and involve several steps. The process is initiated by a cyclocondensation of 2-aminobenzamides with 2-bromobenzaldehydes, followed by a Pd-catalyzed cyclocarbonylation of the in situ formed 2,3-dihydroquinazolin-4 (1 H )-ones with CO (1 atm) .科学研究应用

新型合成方法

6-环丙基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮的一个重要应用是在合成化学中。Sashidhara 等人(2012 年)描述了一种用于构建该化合物及其衍生物的直接且有效的方法。该方法以其通用性、使用易得的起始原料以及一次操作中创建复杂核心的效率而著称 (Sashidhara 等人,2012 年)。

绿色合成方法

陆等人(2014 年)报告了一种温和、绿色且简便的方法,使用离子液体作为绿色介质来合成 6-环丙基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮衍生物。该方法因其在创建具有生物医学应用的新型生物碱库方面的潜力而特别重要 (陆等人,2014 年)。

生物医学筛选和 TNF-α 抑制

该化合物及其衍生物已对其生物医学特性进行了研究。库马尔等人(2011 年)重点介绍了一种合成方法,该方法在体外产生新的 TNF-α 抑制剂,展示了该化合物在医学研究中的潜力 (库马尔等人,2011 年)。

乙型肝炎病毒抑制

另一个显着的应用是在病毒学中,特别是在抑制乙型肝炎病毒(HBV)中。张等人(2015 年)合成了 6-环丙基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮的衍生物,并将其鉴定为 HBV 衣壳装配的有效抑制剂。这一发现对于开发新的抗病毒药物至关重要 (张等人,2015 年)。

未来方向

The study of the synthesis and application of fusing two combinations of isoindolo-quinazolinone derivatives requires scientists’ attention in recent years . Although different valuable synthetic procedures have been developed by researchers using different methods and catalysts to prepare these analogs, a number of handicaps still remain . Therefore, the development of a simple, efficient, and green method to synthesize indoloquinazoline would be attractive .

属性

IUPAC Name |

6-cyclopropyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-13-6-2-1-5-12(13)16-19(11-9-10-11)18(22)14-7-3-4-8-15(14)20(16)17/h1-8,11,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYZVIZENMOLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

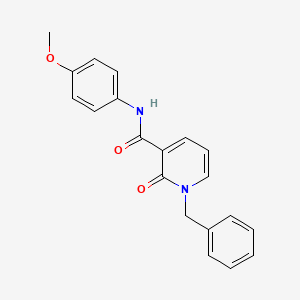

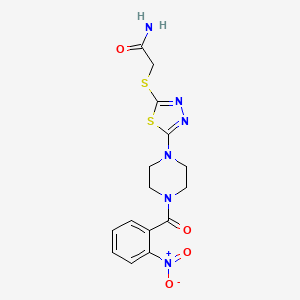

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

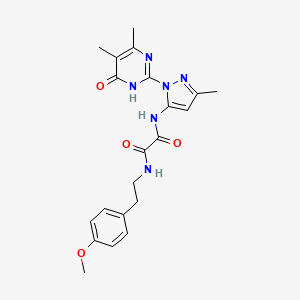

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)